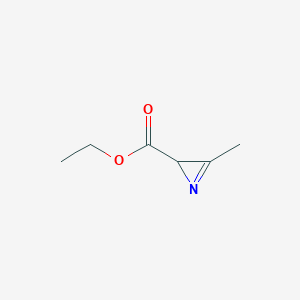
2,5-bis(4-formylphenyl)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(4-formylphenyl)terephthalic acid is a compound of significant interest in the field of organic chemistry It is a derivative of terephthalic acid, featuring two formyl groups attached to the phenyl rings at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-formylphenyl)terephthalic acid typically involves the reaction of terephthalic acid derivatives with formylating agents. One common method is the Vilsmeier-Haack reaction, where terephthalic acid is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds through the formation of an intermediate iminium ion, which subsequently hydrolyzes to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(4-formylphenyl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-bis(4-carboxyphenyl)terephthalic acid.
Reduction: 2,5-bis(4-hydroxymethylphenyl)terephthalic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-bis(4-formylphenyl)terephthalic acid has a wide range of applications in scientific research:
Medicine: Research into its use in the design of novel therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of 2,5-bis(4-formylphenyl)terephthalic acid in various applications is largely dependent on its ability to form stable covalent bonds with other molecules. In the context of COFs, the formyl groups react with amines to form imine linkages, resulting in a highly ordered and porous framework . This allows for precise control over the material’s properties, making it suitable for applications in catalysis, gas storage, and sensing.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-bis(4-formylphenyl)terephthalic acid is unique due to its dual formyl groups, which provide versatile reactivity for the synthesis of complex structures. Compared to 2,5-bis(phenylamino)terephthalic acid, which features amino groups, the formyl groups offer different reactivity and potential for forming imine linkages. 2,5-furandicarboxylic acid, on the other hand, is a furan derivative and serves as a precursor for bio-based polymers, highlighting the diversity in applications and properties among these compounds.
Properties
Molecular Formula |
C22H14O6 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2,5-bis(4-formylphenyl)terephthalic acid |
InChI |
InChI=1S/C22H14O6/c23-11-13-1-5-15(6-2-13)17-9-20(22(27)28)18(10-19(17)21(25)26)16-7-3-14(12-24)4-8-16/h1-12H,(H,25,26)(H,27,28) |
InChI Key |
BNCRLOUOMWVMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)





